molecular formula C18H14F3N3O2 B277552 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B277552
M. Wt: 361.3 g/mol
InChI Key: OVKRPPZPGHAZFR-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a trifluoromethylphenyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the phthalazinone core. This can be achieved by reacting hydrazine derivatives with phthalic anhydride under reflux conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the phthalazinone core with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s phthalazinone core is of interest due to its potential enzyme inhibitory activity. It can be used in studies aimed at developing new inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP).

Medicine

Medically, the compound holds promise as a lead compound for the development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of potential pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects is primarily through the inhibition of specific enzymes. The phthalazinone core can interact with the active sites of enzymes, blocking their activity. The trifluoromethyl group can enhance binding affinity and selectivity, making the compound more effective.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
  • 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s pharmacokinetic properties, making it more suitable for drug development. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2/c1-24-17(26)14-8-3-2-7-13(14)15(23-24)10-16(25)22-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

OVKRPPZPGHAZFR-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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